6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Lipophilicity Drug-likeness CNS permeability

6‑Fluoro‑2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 2752328‑59‑7) is a synthetic, poly‑substituted 3,4‑dihydroisoquinolin‑1(2H)‑one scaffold that simultaneously presents a C6‑fluorine, an N2‑methyl, and a C7‑nitro group on the bicyclic lactam core. Its molecular formula is C₁₀H₉FN₂O₃ (MW 224.19) and it is commercially supplied with a standard purity of ≥95 % (typical batch purity 98 % as verified by HPLC, NMR, or GC).

Molecular Formula C10H9FN2O3
Molecular Weight 224.19 g/mol
Cat. No. B13679967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC10H9FN2O3
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])F
InChIInChI=1S/C10H9FN2O3/c1-12-3-2-6-4-8(11)9(13(15)16)5-7(6)10(12)14/h4-5H,2-3H2,1H3
InChIKeyKASRBHUHSGGULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Core Structural Identity and Procurement-Relevant Class Characteristics


6‑Fluoro‑2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 2752328‑59‑7) is a synthetic, poly‑substituted 3,4‑dihydroisoquinolin‑1(2H)‑one scaffold that simultaneously presents a C6‑fluorine, an N2‑methyl, and a C7‑nitro group on the bicyclic lactam core . Its molecular formula is C₁₀H₉FN₂O₃ (MW 224.19) and it is commercially supplied with a standard purity of ≥95 % (typical batch purity 98 % as verified by HPLC, NMR, or GC) . The compound is employed as a versatile late‑stage intermediate in medicinal‑chemistry programs, particularly in the construction of kinase‑focused and CNS‑oriented libraries, where the orthogonal reactivity of the nitro group, the metabolic stability imparted by the aryl‑fluorine, and the conformational constraint of the N‑methyl‑lactam are simultaneously required .

Why In‑Class 3,4‑Dihydroisoquinolinones Cannot Replace 6‑Fluoro‑2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one


Generic substitution among 3,4‑dihydroisoquinolin‑1(2H)‑ones is precluded by the pronounced structure–activity relationship (SAR) sensitivity of this scaffold. Published SAR campaigns on 2‑aryl‑3,4‑dihydroisoquinolin‑2‑ium analogs demonstrate that both the position of the fluorine atom and the nature of the N‑substituent exert “very significant effects on the activity,” with electron‑withdrawing substituents (nitro, fluoro) dramatically enhancing potency while electron‑donating groups diminish it . Consequently, removing the N2‑methyl (→ 6‑fluoro‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one, CAS 1809018‑61‑8) alters hydrogen‑bond acceptor capacity and lipophilicity; deleting the C6‑fluorine (→ 2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one, CAS 643087‑30‑3) reduces metabolic stability and electronic modulation of the aryl ring; and reducing the C1‑carbonyl (→ 6‑fluoro‑2‑methyl‑7‑nitro‑1,2,3,4‑tetrahydroisoquinoline, CAS 2227609‑71‑2) eliminates the planar lactam geometry critical for target engagement. These three structural features collectively define the compound’s biological and physicochemical profile.

Quantitative Differentiation Evidence for 6‑Fluoro‑2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one Versus Closest Analogs


Lipophilicity Modulation: Computed LogP of the N2‑Methyl Derivative Versus the N2‑Unsubstituted Analog

The N2‑methyl substituent on the target compound eliminates the hydrogen‑bond donor (HBD) present in the unsubstituted analog (6‑fluoro‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one), thereby reducing topological polar surface area (TPSA) and increasing computed logP. XLogP3 for the positional isomer 3‑(fluoromethyl)‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 247050‑34‑6), which retains one HBD, is reported as 1.5 . For the target compound, the absence of an N–H donor and the presence of the N–CH₃ group is predicted to raise XLogP3 by approximately 0.3–0.5 log units (estimated to ~1.8–2.0), thereby enhancing passive membrane permeability while maintaining compliance with Lipinski’s Rule of Five .

Lipophilicity Drug-likeness CNS permeability

Hydrogen‑Bond Donor Count: Impact on Permeability and Off‑Target Promiscuity Relative to the N2‑Des‑methyl Analog

The target compound (C₁₀H₉FN₂O₃) possesses zero hydrogen‑bond donors, whereas the N2‑des‑methyl analog 6‑fluoro‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 1809018‑61‑8, C₉H₇FN₂O₃) contains one N–H donor . A reduction in HBD count from 1 to 0 is a well‑validated predictor of improved Caco‑2 permeability and reduced P‑glycoprotein efflux susceptibility across multiple chemotypes, with each HBD removal typically increasing log Papp by ~0.3–0.5 × 10⁻⁶ cm/s in passive diffusion assays [1].

HBD count Permeability Off-target selectivity

Aryl‑Fluorine versus Des‑Fluoro Analog: Predicted Metabolic Stability Advantage

The target compound incorporates a fluorine at C6 of the isoquinolinone core. The des‑fluoro analog 2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 643087‑30‑3) lacks this substituent [1]. The para‑fluorine relative to the C7‑nitro group blocks a primary site of cytochrome P450‑mediated oxidative metabolism. Literature precedents across multiple aryl‑fluorine versus aryl‑hydrogen matched pairs demonstrate that a single aryl‑fluorine can increase in vitro microsomal half‑life (t₁/₂) by a factor of 2‑ to 10‑fold, with the magnitude depending on the specific CYP isoform involved [2].

Metabolic stability CYP450 Fluorine substitution

Oxidation‑State Differentiation: 3,4‑Dihydroisoquinolin‑1(2H)‑one (Lactam) Versus 1,2,3,4‑Tetrahydroisoquinoline (Amine)

The target compound contains a C1‑carbonyl (lactam), conferring sp² hybridization and ring planarity at the 1‑position. The reduced analog 6‑fluoro‑2‑methyl‑7‑nitro‑1,2,3,4‑tetrahydroisoquinoline (CAS 2227609‑71‑2) has a saturated C1 methylene, producing a non‑planar tetrahydroisoquinoline ring with sp³ geometry at C1 . In kinase inhibitor design, the planar lactam NH/CO motif frequently engages the hinge region via bidentate hydrogen bonds, an interaction motif that the puckered tetrahydroisoquinoline cannot recapitulate [1].

Oxidation state Planarity Target engagement

Orthogonal Synthetic Utility: Nitro Group as a Latent Amino Handle for Diversification

The C7‑nitro group of the target compound serves as a latent primary amine (via catalytic hydrogenation or Fe/HCl reduction), enabling on‑resin or solution‑phase diversification into amides, sulfonamides, ureas, or heterocycles without perturbing the C6‑fluoro or N2‑methyl groups [1]. In contrast, the des‑nitro analog (3,4‑dihydroisoquinolin‑1(2H)‑one parent scaffold, CAS 1196‑38‑9) lacks this orthogonal diversification handle entirely, requiring separate synthetic sequences to introduce amine functionality [2].

Late-stage functionalization Nitro reduction Library synthesis

Procurement‑Relevant Application Scenarios for 6‑Fluoro‑2‑methyl‑7‑nitro‑3,4‑dihydroisoquinolin‑1(2H)‑one


Kinase‑Focused Library Synthesis Requiring a Planar Lactam Hinge‑Binder Scaffold

Medicinal chemistry teams building ATP‑competitive kinase inhibitor libraries should procure this compound as a core scaffold. The C1‑carbonyl and planar lactam geometry enable bidentate hydrogen bonding to the kinase hinge region, a motif that the reduced tetrahydroisoquinoline analog cannot achieve [1]. The C7‑nitro group can be reduced to a primary amine for subsequent amide coupling, sulfonamide formation, or urea capping, allowing rapid exploration of vectors directed toward the solvent‑exposed region or the selectivity pocket [1].

CNS‑Penetrant Lead‑Optimization Programs

For programs targeting central nervous system (CNS) indications, this compound’s zero hydrogen‑bond donor count and predicted XLogP3 of 1.8–2.0 place it within the favorable CNS‑MPO (Multiparameter Optimization) range . The N2‑methyl group eliminates the N–H donor present in the des‑methyl analog (CAS 1809018‑61‑8), which is expected to improve passive BBB permeability . Procurement should be prioritized over the N–H analog when CNS exposure is a project requirement.

Metabolic‑Stability‑Sensitive Hit‑to‑Lead Campaigns

In campaigns where rapid microsomal clearance of early hits is a bottleneck, the C6‑aryl‑fluorine of this compound provides a predicted metabolic stability advantage over the des‑fluoro analog (CAS 643087‑30‑3) [2]. The fluorine atom occupies the position para to the C7‑nitro group, blocking a common site of CYP‑mediated oxidative metabolism. This scaffold is therefore recommended for teams that have encountered metabolic‑liability issues with non‑fluorinated 3,4‑dihydroisoquinolinones [2].

Solid‑Phase or Solution‑Phase Parallel Library Construction

Academic and industrial groups engaged in diversity‑oriented synthesis should select this compound as a key building block. The C7‑nitro group enables on‑resin or solution‑phase reduction to a primary amine in >85 % yield, providing a single‑step entry point for generating diverse amide, sulfonamide, and urea libraries without the need for protecting‑group manipulation [3]. This orthogonal handle is absent from the parent 3,4‑dihydroisoquinolin‑1(2H)‑one scaffold (CAS 1196‑38‑9), making the nitro‑substituted derivative a more efficient choice for parallel synthesis workflows [3].

Quote Request

Request a Quote for 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.